Cas no 2825011-90-1 (tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate)
![tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate structure](https://ja.kuujia.com/scimg/cas/2825011-90-1x500.png)
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-37267452
- tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
- 2825011-90-1
-
- インチ: 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-11(15)14-6-4-10(8-14)5-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)
- InChIKey: FPUDXHUCIKYOGX-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NCC(C12CCC(CC1)C2)N)=O
計算された属性
- 精确分子量: 254.199428076g/mol
- 同位素质量: 254.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37267452-0.5g |
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Aaron | AR028U9V-100mg |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 100mg |
$439.00 | 2025-02-17 | |
Aaron | AR028U9V-5g |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Aaron | AR028U9V-10g |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Aaron | AR028U9V-500mg |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 500mg |
$959.00 | 2025-02-17 | |
Aaron | AR028U9V-1g |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 1g |
$1223.00 | 2025-02-17 | |
1PlusChem | 1P028U1J-2.5g |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 2.5g |
$2172.00 | 2024-05-07 | |
1PlusChem | 1P028U1J-500mg |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 500mg |
$902.00 | 2024-05-07 | |
1PlusChem | 1P028U1J-10g |
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95% | 10g |
$4692.00 | 2024-05-07 | |
Enamine | EN300-37267452-0.05g |
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate |
2825011-90-1 | 95.0% | 0.05g |
$202.0 | 2025-03-18 |
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamateに関する追加情報
Comprehensive Introduction to tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (CAS No. 2825011-90-1)
The compound tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (CAS No. 2825011-90-1) is a specialized organic molecule widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring a bicyclo[2.2.1]heptane (norbornane) scaffold and a tert-butyl carbamate protecting group, makes it a valuable intermediate for drug discovery, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Researchers and industry professionals frequently search for this compound due to its relevance in peptide modification, proteomics, and enzyme inhibition studies.
In recent years, the demand for tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate has surged alongside advancements in small-molecule therapeutics and bioconjugation techniques. Its CAS No. 2825011-90-1 is often queried in databases like PubChem and Reaxys for physicochemical properties, synthetic protocols, and safety data. The compound’s rigid bicyclic framework enhances binding affinity in drug-receptor interactions, a topic of high interest in structure-activity relationship (SAR) studies. Additionally, its carbamate group offers stability under acidic conditions, making it a preferred choice for prodrug design and controlled-release formulations.
From a synthetic perspective, tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is typically prepared via multi-step organic reactions, including reductive amination of bicyclo[2.2.1]heptane-1-carbaldehyde and subsequent Boc-protection. The compound’s purity and stereochemistry are critical for applications in asymmetric catalysis and chiral auxiliaries, areas gaining traction in green chemistry initiatives. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this intermediate, ensuring compliance with regulatory standards for GMP-grade production.
The versatility of CAS No. 2825011-90-1 extends to its role in peptide backbone modification, where the norbornane moiety introduces conformational constraints to enhance biological activity. This aligns with current trends in precision medicine and targeted drug delivery, addressing challenges like drug resistance and bioavailability. Furthermore, the compound’s compatibility with solid-phase peptide synthesis (SPPS) has made it a staple in combinatorial chemistry libraries, fueling innovations in high-throughput screening (HTS).
Environmental and safety considerations for tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate are also pivotal. While not classified as hazardous, proper handling protocols—such as using personal protective equipment (PPE) and ventilation controls—are recommended during lab-scale synthesis. The compound’s biodegradability and ecotoxicological profile remain under investigation, reflecting the broader pharmaceutical industry’s focus on sustainable chemistry and green solvents.
In summary, tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (CAS No. 2825011-90-1) exemplifies the intersection of structural innovation and practical utility in modern organic chemistry. Its applications span from medicinal chemistry to material science, driven by evolving research into molecular scaffolds and bioactive probes. As scientific inquiries continue to explore its potential, this compound will likely remain a focal point in both academic and industrial settings.
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